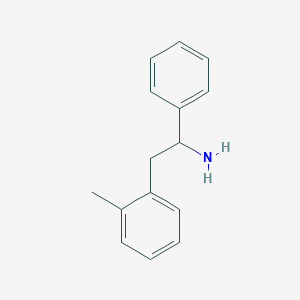

![molecular formula C14H15NO2S B3136770 4-[(4-Methylphenyl)methanesulfonyl]aniline CAS No. 42498-00-0](/img/structure/B3136770.png)

4-[(4-Methylphenyl)methanesulfonyl]aniline

Übersicht

Beschreibung

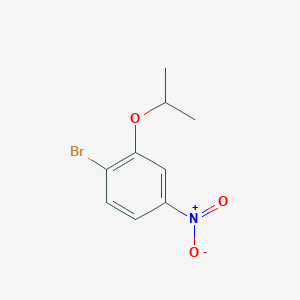

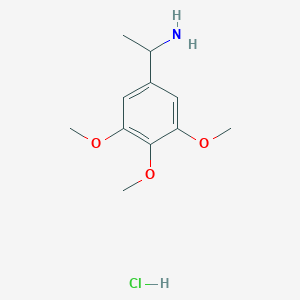

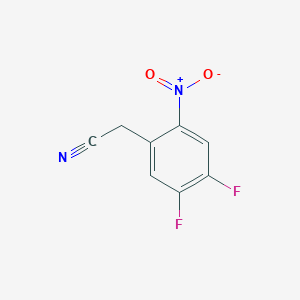

4-[(4-Methylphenyl)methanesulfonyl]aniline is a chemical compound with the molecular formula C13H13NO2S . It is also known by other names such as 4-Aminophenyl 4-methylphenyl sulfone, Benzenamine, 4-[(4-methylphenyl)sulfonyl]-, and 4-Tosylaniline . The average mass of this compound is 247.313 Da and its monoisotopic mass is 247.066696 Da .

Molecular Structure Analysis

The molecular structure of 4-[(4-Methylphenyl)methanesulfonyl]aniline consists of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The structure includes a benzene ring attached to an amine group and a methylphenyl sulfone group .Physical And Chemical Properties Analysis

4-[(4-Methylphenyl)methanesulfonyl]aniline has a density of 1.3±0.1 g/cm^3, a boiling point of 450.2±38.0 °C at 760 mmHg, and a flash point of 226.1±26.8 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP value is 2.13 .Wissenschaftliche Forschungsanwendungen

Blood Pressure Regulation

4-[(4-Methylphenyl)methanesulfonyl]aniline and its derivatives have been explored in the context of blood pressure regulation. N-Methanesulfonyl derivatives of β-phenethylamine and related compounds have shown significant effects on lowering blood pressure in hypertensive rats, as well as in dogs (Foye, Anderson, & Sane, 1971).

Synthesis and Safety in Pharmaceutical Development

The compound plays a role in the synthesis of various pharmaceuticals, offering safer alternatives in the production process. For instance, a Pd-catalyzed cross-coupling method with methanesulfonamide eliminates concerns over genotoxic impurities that might arise in other production methods (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Structural Studies and Theoretical Analysis

The structure of compounds derived from 4-[(4-Methylphenyl)methanesulfonyl]aniline, such as N-(2-cyanophenyl)disulfonamides, has been characterized using various techniques like NMR, IR, mass spectrometry, and X-ray diffraction. These studies contribute to a better understanding of the molecular geometry and properties (Mphahlele & Maluleka, 2021).

Chemical Reactions and Synthesis

4-[(4-Methylphenyl)methanesulfonyl]aniline is involved in various chemical reactions and synthesis processes. For example, its reaction with Br2 in the presence of NaHCO3 leads to the formation of N-methanesulfonyl-2-(6-bromocyclohex-1-en-1-yl)aniline, which is a key intermediate in synthesizing tetrahydrocarbazoles (Gataullin, Sotnikov, Abdrakhmanov, & Tolstikov, 2003).

Alkylating Reagent in Polymer Chemistry

Methanesulfonyl derivatives, such as 4-phenylthiophenyl sulfoxide, can be polymerized to create alkylating agents for aniline, phenol, and benzoic acid. This offers a versatile approach in the field of polymer chemistry (Shouji, Nishimura, Yamamoto, & Tsuchida, 1994).

Electrochemical Studies

The compound has been studied for its electrochemical properties, particularly in the context of aryl sulfones with strongly electron-withdrawing substituents. These studies are essential for understanding the reaction mechanisms in electrochemical environments (Pilard, Fourets, Simonet, Klein, & Peters, 2001).

Emulsion Polymerization

4-[(4-Methylphenyl)methanesulfonyl]aniline has applications in the emulsion polymerization of aniline, using ionic dispersants. This method is significant in the synthesis of polyaniline, a conductive polymer with various industrial applications (Su & Hong, 2001).

Eigenschaften

IUPAC Name |

4-[(4-methylphenyl)methylsulfonyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-11-2-4-12(5-3-11)10-18(16,17)14-8-6-13(15)7-9-14/h2-9H,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBDQHNGCPNYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methylphenyl)methanesulfonyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.